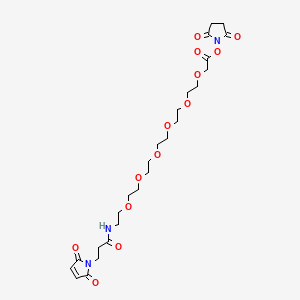

Mal-propionylamido-PEG6-NHS acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mal-propionylamido-PEG6-NHS acetate is a specialized compound used primarily in bioconjugation and drug delivery systems. It features a maleimide group that reacts specifically with thiol groups to form stable covalent bonds, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines. This dual functionality makes it highly valuable in linking biomolecules such as proteins, peptides, and oligonucleotides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mal-propionylamido-PEG6-NHS acetate typically involves the following steps:

PEGylation: Polyethylene glycol (PEG) is first activated by reacting with propionyl chloride to introduce a propionyl group.

Amidation: The propionylated PEG is then reacted with a maleimide derivative to introduce the maleimide group.

NHS Ester Formation: Finally, the maleimide-PEG compound is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the NHS ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk PEGylation: Large quantities of PEG are reacted with propionyl chloride under controlled conditions.

Continuous Amidation: The amidation step is carried out in a continuous flow reactor to ensure consistent product quality.

NHS Esterification: The final step involves large-scale NHS ester formation using automated systems to handle the reagents and control the reaction conditions precisely.

Análisis De Reacciones Químicas

Types of Reactions

Mal-propionylamido-PEG6-NHS acetate undergoes several types of chemical reactions:

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Addition Reactions: The maleimide group reacts with thiol groups to form thioether bonds.

Common Reagents and Conditions

NHS Ester Reactions: Typically carried out in aqueous buffers at pH 7-9.

Maleimide Reactions: Conducted in slightly acidic to neutral conditions (pH 6.5-7.5) to ensure specificity for thiol groups.

Major Products

Amide Bonds: Formed from the reaction of the NHS ester with primary amines.

Thioether Bonds: Resulting from the reaction of the maleimide group with thiols.

Aplicaciones Científicas De Investigación

Key Applications

-

Bioconjugation

- Mal-propionylamido-PEG6-NHS acetate is primarily utilized for bioconjugation processes where it facilitates the attachment of biomolecules such as proteins, peptides, and nucleic acids. The maleimide group selectively reacts with thiol groups (-SH), forming stable covalent bonds, while the NHS ester reacts with amine groups (-NH2) on biomolecules, allowing for precise modifications .

- Antibody-Drug Conjugates (ADCs)

- Diagnostics and Imaging

- Regenerative Medicine

- Vaccine Development

Case Study 1: Targeted Drug Delivery

A study demonstrated the use of this compound in developing a targeted drug delivery system for cancer therapy. The researchers successfully linked a potent cytotoxic agent to a monoclonal antibody using the compound, resulting in improved therapeutic efficacy and reduced systemic toxicity compared to conventional chemotherapy methods.

Case Study 2: Diagnostic Imaging Probes

In another research project, scientists utilized this compound to create imaging probes for early cancer detection. By attaching fluorescent dyes to antibodies through the maleimide linkage, they achieved high specificity and sensitivity in tumor imaging, showcasing its potential in clinical diagnostics.

Mecanismo De Acción

The compound exerts its effects through its reactive groups:

Maleimide Group: Specifically reacts with thiol groups on cysteine residues in proteins, forming stable thioether bonds.

NHS Ester: Reacts with primary amines on lysine residues or N-termini of proteins, forming stable amide bonds.

These reactions enable the precise and stable attachment of various biomolecules, enhancing their functionality and stability.

Comparación Con Compuestos Similares

Similar Compounds

- Mal-PEG4-NHS acetate

- Mal-PEG2-NHS acetate

- Mal-PEG8-NHS acetate

Uniqueness

Mal-propionylamido-PEG6-NHS acetate stands out due to its six-unit PEG spacer, which provides optimal flexibility and solubility for bioconjugation applications. This length is particularly advantageous for reducing steric hindrance and improving the accessibility of reactive groups.

By comparing it with shorter or longer PEG linkers, this compound offers a balanced combination of flexibility and stability, making it a preferred choice for many bioconjugation tasks.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37N3O13/c29-20(5-7-27-21(30)1-2-22(27)31)26-6-8-35-9-10-36-11-12-37-13-14-38-15-16-39-17-18-40-19-25(34)41-28-23(32)3-4-24(28)33/h1-2H,3-19H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONSUCMNQFHZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37N3O13 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.